molecular formula C18H20ClNO B11938857 3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride

3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride

Cat. No.: B11938857
M. Wt: 304.8 g/mol
InChI Key: GNPPEZGJRSOKRE-XUNJSTFTSA-N
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Description

3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride is a complex organic compound that belongs to the class of benzoxepins Benzoxepins are known for their unique chemical structures and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride typically involves a multi-step process. One common approach starts with the preparation of the benzoxepin core through a Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The resulting intermediate is then subjected to further functionalization to introduce the trideuteriomethyl group and the propan-1-amine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6H-Benzocbenzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride is unique due to its specific functional groups and deuterium labeling, which can enhance its stability and bioavailability

Properties

Molecular Formula

C18H20ClNO

Molecular Weight

304.8 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;/i1D3;

InChI Key

GNPPEZGJRSOKRE-XUNJSTFTSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Origin of Product

United States

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